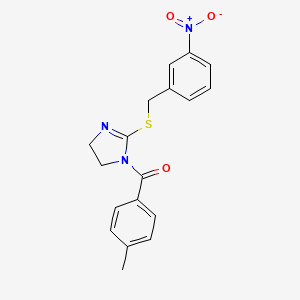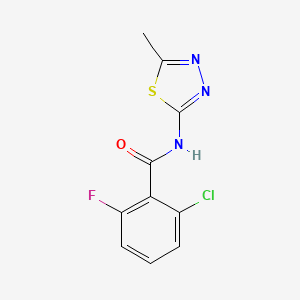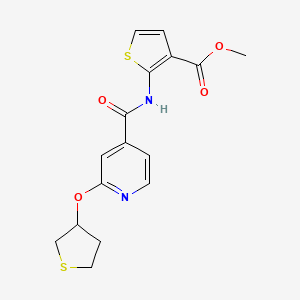![molecular formula C21H23N5 B2988782 5-(tert-butyl)-7-(3,5-dimethyl-1H-pyrazol-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine CAS No. 957028-96-5](/img/structure/B2988782.png)
5-(tert-butyl)-7-(3,5-dimethyl-1H-pyrazol-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related compounds involves multiple steps. For example, tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate was synthesized through three steps, using tert-butyl-4-hydroxypiperdine-1-carboxylate as the starting material .Scientific Research Applications
Hydrogen-Bonded Structures
- Hydrogen-Bonded Chain Formation : 7-amino-5-tert-butyl-2-methylpyrazolo[1,5-a]pyrimidine, which shares structural similarities with 5-(tert-butyl)-7-(3,5-dimethyl-1H-pyrazol-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine, is known to form chains linked by hydrogen bonds, creating rings of various types (Portilla et al., 2006).
Chemical Synthesis and Biological Evaluation
- Synthesis and Antitumor Activity : A study explored the synthesis of various pyrazole and pyrimidine derivatives, including pyrazolo[1,5-a]pyrimidines. These compounds demonstrated significant in vitro antitumor activity against MCF-7 cell line and exhibited high antimicrobial and antioxidant activities (Farag & Fahim, 2019).
- Characterization of Pyrazolo[1,5-a]Pyrimidines : The study by Maquestiau et al. (2010) involved the reaction of amino-pyrazoles with various precursors, leading to the formation of pyrazolo[1,5-a] pyrimidines, further identified by 1H NMR (Maquestiau et al., 2010).
Advanced Applications in Chemistry and Biology
- Antiproliferative and Proapoptotic Agents : Pyrazolo[3,4-d]pyrimidine derivatives, related to this compound, have been synthesized and shown to act as potent antiproliferative and proapoptotic agents in cancer cells by inhibiting Src phosphorylation and the antiapoptotic gene BCL2 (Carraro et al., 2006).
- In Silico Pharmacokinetic Predictions and Anti-Proliferative Activity : Novel glycosylhydrazinyl-pyrazolo[1,5-c]pyrimidines have been synthesized and shown to inhibit the proliferation of MCF-7 human breast cancer cells, with some compounds displaying promising pharmacokinetic and drug-likeness properties (Atta et al., 2019).
Fluorescent Probes and Synthesis Techniques
- Synthesis of Functional Fluorophores : The study by Castillo et al. (2018) describes the synthesis of 3-formylpyrazolo[1,5- a]pyrimidines as intermediates for creating functional fluorophores, suggesting potential applications in fluorescence-based detection systems (Castillo et al., 2018).
Antimicrobial Activity and RNA Polymerase Inhibition
- Antimicrobial Activity as RNA Polymerase Inhibitors : Novel pyrazolo[1,5-a]pyrimidines were synthesized and evaluated for antimicrobial activity, showing effectiveness as RNA polymerase inhibitors. The study highlights the potential of these compounds in treating microbial infections (Abdallah & Elgemeie, 2022).
properties
IUPAC Name |
5-tert-butyl-7-(3,5-dimethylpyrazol-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5/c1-14-11-15(2)25(24-14)19-12-18(21(3,4)5)23-20-17(13-22-26(19)20)16-9-7-6-8-10-16/h6-13H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWGQGNFSOVSOMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC(=NC3=C(C=NN23)C4=CC=CC=C4)C(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101321719 |
Source


|
| Record name | 5-tert-butyl-7-(3,5-dimethylpyrazol-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101321719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID26664058 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
957028-96-5 |
Source


|
| Record name | 5-tert-butyl-7-(3,5-dimethylpyrazol-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101321719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-(4-methylbenzyl)-5-phenyl-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2988703.png)
![2-[4-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-2-yl]acetonitrile](/img/structure/B2988705.png)
![(Z)-N-(6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)propionamide](/img/structure/B2988708.png)
![Tert-butyl 5-fluoro-2-oxa-7-azaspiro[3.4]octane-5-carboxylate](/img/structure/B2988709.png)
![Butyl 3-[(3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbonyl)amino]benzoate](/img/structure/B2988710.png)
![(3Z)-1-benzyl-3-{[(4-methoxyphenyl)amino]methylidene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2988711.png)


![N-(3,4-dimethoxyphenethyl)-2-((2-(2-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2988716.png)
![N-[3-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-N'-(4-methoxybenzyl)ethanediamide](/img/structure/B2988722.png)